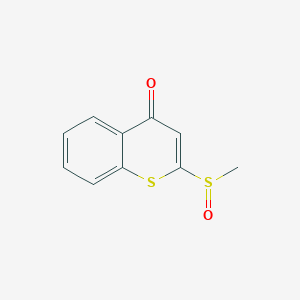

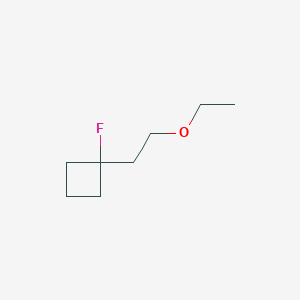

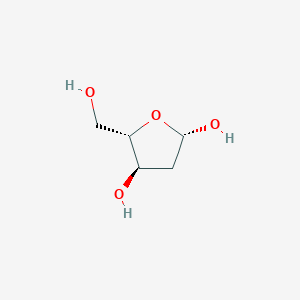

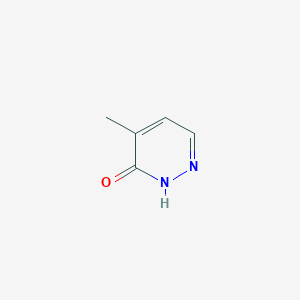

![molecular formula C5H4ClN3O2S2 B044380 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 112582-89-5](/img/structure/B44380.png)

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Vue d'ensemble

Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide (CITSA) is a synthetic organic compound that has been used in a variety of scientific research applications. CITSA is a member of the imidazothiazole family, which consists of compounds that contain an imidazole ring fused to a thiazole ring. CITSA has a wide range of applications in laboratory experiments and can be used to study a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Agoniste du récepteur 5-HT6

Le 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide a été identifié comme un agoniste puissant, sélectif et actif par voie orale du récepteur 5-HT6 . Il a une forte affinité et est un agoniste complet puissant (5-HT6 Ki = 2 nM, EC50 = 6,5 nM, Emax = 95,5 %) .

Traitement du trouble obsessionnel-compulsif

Ce composé a montré une augmentation des taux de GABA dans le cortex frontal de rat et est actif dans le modèle de polydipsie induite par un horaire pour les troubles obsessionnels-compulsifs .

Inhibiteur de la tyrosinase

Le this compound est un dérivé sulfonamide d'imidazoles qui inhibe la formation et l'activité de la tyrosinase, une enzyme nécessaire à la production de mélanine .

Traitement de l'hyperpigmentation

Ce composé s'est avéré efficace pour traiter l'hyperpigmentation chez l'homme .

Activité antimicrobienne

Les dérivés du thiazole, y compris le this compound, ont été trouvés posséder des propriétés antimicrobiennes .

Activité anticancéreuse

Les dérivés du thiazole ont également été trouvés posséder des propriétés anticancéreuses .

Activité anti-inflammatoire

Les dérivés du thiazole ont été trouvés posséder des propriétés anti-inflammatoires .

Activité antioxydante

Les dérivés du thiazole ont été trouvés posséder des propriétés antioxydantes .

Mécanisme D'action

Target of Action

The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is tyrosinase , an enzyme required for melanin production . It also acts as a potent, selective, and orally active 5-HT (6) receptor agonist .

Mode of Action

This compound is a sulfonamide derivative of imidazoles that inhibits the formation and activity of tyrosinase . As a 5-HT (6) receptor agonist, it binds to the receptor and induces a cellular response .

Biochemical Pathways

The compound affects the melanin synthesis pathway by inhibiting tyrosinase, thereby reducing the production of melanin . It also influences the serotonin pathway by acting as a 5-HT (6) receptor agonist .

Pharmacokinetics

It is mentioned that the compound has a good pharmacokinetic profile .

Result of Action

The inhibition of tyrosinase by this compound leads to a decrease in melanin production, effectively treating hyperpigmentation in humans . As a 5-HT (6) receptor agonist, it has been shown to increase GABA levels in the rat frontal cortex .

Safety and Hazards

The safety information available indicates that 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide may cause harm if swallowed or if it comes into contact with the skin . It’s recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Analyse Biochimique

Biochemical Properties

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is known to inhibit the formation and activity of tyrosinase, an enzyme required for melanin production

Cellular Effects

The compound has been shown to be effective in treating hyperpigmentation in humans . It reduces the color intensity of the skin by decreasing the amount of melanin produced

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of tyrosinase, thereby reducing melanin production

Propriétés

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRHRYRTZTWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381570 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112582-89-5 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

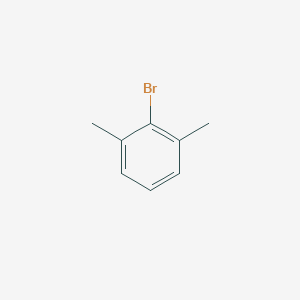

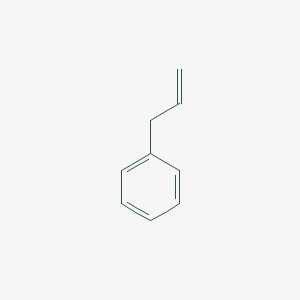

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)